molecular formula C13H13NO3 B2620742 Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 60442-66-2

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B2620742
CAS No.: 60442-66-2
M. Wt: 231.251
InChI Key: ANYMJGVZWGJGSA-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate: is a heterocyclic compound belonging to the quinoline family This compound is characterized by its fused ring structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the quinoline core.

    Starting Materials: Aniline derivative, β-ketoester (e.g., ethyl acetoacetate).

    Reaction Conditions: Acidic or basic catalyst (e.g., hydrochloric acid or sodium ethoxide), solvent (e.g., ethanol), and heat.

    Procedure: The aniline derivative is reacted with the β-ketoester in the presence of the catalyst and solvent. The mixture is heated to promote cyclization, leading to the formation of the quinoline core.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the quinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Reagents like sodium methoxide can be used to replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the synthesis of dyes and pigments, as well as in the development of materials with specific electronic properties.

Comparison with Similar Compounds

Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has additional fluorine atoms, which can enhance its biological activity and alter its chemical properties.

    Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 1-methyl-4-oxoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-12(15)9-6-4-5-7-10(9)14(11)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYMJGVZWGJGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=CC=CC=C2N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

149 mgs (1 mMol) of 1-(2'-methylaminophenyl)ethanone was heated under reflux with 4 mMol of sodium ethoxide and 4 mMol of diethyl oxalate in 7 ml of ethanol for 11/2 hr. The reaction mixture, which contained the sodium salt of ethyl (2-N-methylaminobenzoyl)pyruvic acid was poured into dilute hydrochloric acid and extracted with chloroform. Evaporation to dryness and boiling the residue in diethyl ether afforded, after storing at 0°-5°, 160 mgs (70%) of the title product, mp 114°-5°.
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl (2-N-methylaminobenzoyl)pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
70%

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